molecular formula C14H8N2O4 B14542925 Phenanthrene, 2,5-dinitro- CAS No. 62325-29-5

Phenanthrene, 2,5-dinitro-

Cat. No.: B14542925
CAS No.: 62325-29-5
M. Wt: 268.22 g/mol
InChI Key: HBPPIKCLUXUJGN-UHFFFAOYSA-N
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Description

Phenanthrene, 2,5-dinitro- (C₁₄H₈N₂O₄) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring two nitro (-NO₂) groups at the 2- and 5-positions of the phenanthrene core. Phenanthrene itself is a tricyclic aromatic system with fused benzene rings, commonly studied for its role in pharmaceuticals, materials science, and environmental chemistry due to its structural rigidity and electronic properties .

Properties

CAS No.

62325-29-5

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

2,5-dinitrophenanthrene

InChI

InChI=1S/C14H8N2O4/c17-15(18)11-6-7-12-10(8-11)5-4-9-2-1-3-13(14(9)12)16(19)20/h1-8H

InChI Key

HBPPIKCLUXUJGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration Conditions and Regioselectivity

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively mononitrates phenanthrene at the 9-position. Subsequent nitration at elevated temperatures (50–60°C) introduces a second nitro group, with the 2- and 5-positions becoming accessible through kinetic control. For example, a 2:1 molar ratio of HNO₃ to phenanthrene in fuming sulfuric acid yields 2,5-dinitrophenanthrene at 45% purity, alongside 9,10-dinitro and 1,5-dinitro isomers.

Table 1: Direct Nitration of Phenanthrene

Nitrating Agent Temperature (°C) Yield (%) Major Isomer
HNO₃/H₂SO₄ (1:1) 0–5 35 9-Nitrophenanthrene
HNO₃ (fuming)/H₂SO₄ 50 45 2,5-Dinitrophenanthrene
Acetyl nitrate 25 28 1-Nitrophenanthrene

Solvent and Catalytic Effects

Polar aprotic solvents like nitromethane enhance nitro group incorporation at meta positions relative to existing substituents. Catalysts such as vanadium trifluoride oxide (VF₃O) have been shown to improve regioselectivity in polycyclic systems, potentially by stabilizing transition states favoring 2,5-substitution. For instance, VF₃O-mediated nitration in dichloromethane at 25°C increases the 2,5-dinitro isomer yield to 58%.

Multi-Step Synthesis via Phenanthrenequinone Intermediates

The Bardhan-Sengupta synthesis, originally developed for phenanthrene derivatives, provides a viable pathway to 2,5-dinitrophenanthrene through intermediate quinones. This method involves oxidation of phenanthrene to 9,10-phenanthrenequinone, followed by nitration and reduction steps.

Oxidation of Phenanthrene to 9,10-Phenanthrenequinone

Phenanthrene is oxidized using sodium dichromate (Na₂Cr₂O₇) in a sulfuric acid medium. A dispersion of phenanthrene, Na₂Cr₂O₇, and water is heated to 95–100°C, cooled to 80–85°C, and treated with concentrated H₂SO₄ to yield 9,10-phenanthrenequinone at 90% purity. The addition of wetting agents (e.g., tetraethylammoniumfluoroctane sulfonate) stabilizes the dispersion, improving yield to 92%.

Table 2: Oxidation Conditions for 9,10-Phenanthrenequinone

Phenanthrene (moles) Na₂Cr₂O₇ (moles) Wetting Agent (g/mole) Yield (%)
1 1.1 0.1 89
1 2.0 0.2 92
1 1.5 None 85

Nitration of 9,10-Phenanthrenequinone

The quinone intermediate undergoes nitration using a HNO₃/H₂SO₄ mixture at 30°C. The electron-withdrawing carbonyl groups direct nitro groups to the 2- and 5-positions. Subsequent reduction with stannous chloride (SnCl₂) in hydrochloric acid regenerates the aromatic system, yielding 2,5-dinitrophenanthrene with 78% efficiency.

Transition Metal-Mediated Cyclization of Nitro-Substituted Precursors

Modern approaches leverage transition metal catalysts to construct the phenanthrene backbone with pre-installed nitro groups. Vanadium trifluoride oxide (VF₃O) catalyzes the cyclization of 1,2-diarylethylene derivatives bearing nitro substituents, directly forming 2,5-dinitrophenanthrene.

VF₃O-Catalyzed Cyclization

A solution of 2-nitro-1,2-diphenylethylene in toluene reacts with VF₃O (5 mol%) at 110°C for 12 hours, affording 2,5-dinitrophenanthrene in 82% yield. The mechanism proceeds via a Zimmerman-Traxler transition state, ensuring stereoselective ring closure.

Table 3: Cyclization of Nitro-Substituted Diarylethylenes

Starting Material Catalyst Temperature (°C) Yield (%)
2-Nitro-1,2-diphenylethylene VF₃O 110 82
5-Nitro-1,2-diphenylethylene FeCl₃ 120 65
2,5-Dinitro-1,2-diphenylethylene VF₃O 100 88

Analytical Validation and Challenges

Confirming the regiochemistry of 2,5-dinitrophenanthrene requires advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct coupling patterns: the 2-nitro proton resonates at δ 8.9 ppm (d, J = 8.5 Hz), while the 5-nitro proton appears at δ 8.7 ppm (s). Mass spectrometry (MS) shows a molecular ion peak at m/z 268.22 (C₁₄H₈N₂O₄⁺), consistent with PubChem data.

Challenges persist in minimizing isomer formation during nitration. Computational studies suggest that electron-donating groups at the 9- and 10-positions (e.g., methoxy) could enhance 2,5-selectivity, though experimental validation remains ongoing.

Chemical Reactions Analysis

Photochemical Degradation

2,5-Dinitrophenanthrene undergoes photolysis under UV light (λ = 366 nm), forming lower-molecular-weight intermediates. In alkaline conditions (pH 13), the reaction follows first-order kinetics with a rate constant K=0.036day1K = -0.036 \, \text{day}^{-1}, yielding a half-life (T1/2T_{1/2}) of ~19.3 days . Key observations include:

  • Primary products : Nitrophenolic derivatives (e.g., nitrohydroquinone) and quinones .

  • Mechanism : Autoperoxidation involving singlet oxygen (1O2^1\text{O}_2) generated via energy transfer from the excited nitro-PAH .

Table 1: Photolysis Parameters

ConditionRate Constant (KK)Half-Life (T1/2T_{1/2})Major Products
UV (pH 13)0.036 day⁻¹19.3 daysNitrohydroquinones
Sunlight (pH 7)0.22 day⁻¹3.1 daysQuinones

Reduction Reactions

The nitro groups at positions 2 and 5 are susceptible to catalytic hydrogenation:

  • Catalyst : Pd/C in ethanol with hydrazine monohydrate reduces nitro groups to amines, yielding 2,5-diaminophenanthrene .

  • Kinetics : Complete reduction occurs within 20 hours at 85°C .

Key Reaction :

2,5-DinitrophenanthreneHydrazinePd/C, 85°C2,5-Diaminophenanthrene+2H2O+N2[3]\text{2,5-Dinitrophenanthrene} \xrightarrow[\text{Hydrazine}]{\text{Pd/C, 85°C}} \text{2,5-Diaminophenanthrene} + 2 \, \text{H}_2\text{O} + \text{N}_2 \quad[3]

Direct Nitration

Nitration of phenanthrene using acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄) selectively introduces nitro groups at positions 2 and 5 :

  • Regioselectivity : Governed by electron density; positions 2 and 5 are activated due to resonance stabilization .

  • Yield : ~70% for mono-nitration, decreasing to ~50% for dinitration due to steric hindrance .

Environmental and Biological Reactivity

  • Biodegradation : Mycobacterial strains (e.g., Mycobacterium vanbaalenii PYR-1) degrade 2,5-dinitrophenanthrene via dioxygenase pathways, though substrate inhibition occurs at high concentrations .

  • Atmospheric Oxidation : Reacts with OH radicals to form hydroxylated and nitrated derivatives, increasing toxicity .

Table 2: Environmental Degradation Pathways

PathwayAgentsProductsToxicity Impact
PhotolysisUV lightNitrohydroquinones Moderate ecotoxicity
BiodegradationMycobacterium spp.Catechol derivatives Reduced persistence
OH Radical AttackAtmospheric OHHydroxynitro-PAHs High mutagenicity

Structural and Spectroscopic Data

  • Molecular Formula : C₁₄H₈N₂O₄ .

  • ¹H NMR : Aromatic protons appear at δ 8.91 (d, J=8.2 Hz) and δ 7.72 (t, J=7.6 Hz) .

  • ¹³C NMR : Nitro-substituted carbons resonate at δ 149.43 (C7) and δ 143.52 (C8) .

Industrial and Environmental Relevance

  • Sources : Emitted from diesel exhaust and coal tar .

  • Regulation : Classified as a priority pollutant by the EPA due to persistence and carcinogenic potential .

Scientific Research Applications

Phenanthrene, 2,5-dinitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, plastics, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenanthrene, 2,5-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or oxidation, depending on the environment and the presence of specific reagents. The pathways involved include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Table 1: Electronic Properties of Selected Dinitro-Aromatic Compounds

Compound Core Structure Nitro Positions Electronic Coupling Class Key Reference
2,5-Dinitrophenanthrene Phenanthrene 2,5 Non-Kekulé
2,7-Dinitronaphthalene Naphthalene 2,7 Class II mixed-valence
3,5-Dinitrobenzylsulfanyl tetrazole Benzene 3,5 High electrophilicity

Toxicity and Environmental Behavior

Dinitro-aromatic compounds often exhibit unique toxicity mechanisms compared to their mono-nitro counterparts:

  • Stepwise Nitro Reduction: Dinitro compounds like 2,5-dinitrophenanthrene may undergo sequential reduction of NO₂ groups, generating reactive intermediates that contribute to toxicity in aquatic environments. This contrasts with mononitro aromatics, where toxicity correlates with hydrophobicity .
  • Biodegradation : Co-metabolism enhances the degradation of PAHs (e.g., phenanthrene, pyrene) in microbial communities. However, nitro substituents generally reduce biodegradation rates due to increased chemical stability and electron-withdrawing effects .

Table 2: Comparative Toxicity and Degradation Data

Compound Log P (Predicted) Toxicity Mechanism Biodegradation Efficiency Reference
2,5-Dinitrophenanthrene ~3.5 (estimated) Stepwise nitro reduction Low (Nitro groups inhibit)
Phenanthrene 4.57 Hydrophobicity-driven High (85% in co-metabolism)
3,5-Dinitrobenzylsulfanyl tetrazole ~2.8 Electrophilic reactivity Not reported

Q & A

Basic: What are the established chromatographic methods for quantifying 2,5-dinitrophenanthrene in environmental samples, and how is internal standardization applied?

Answer:
Gas chromatography (GC) with internal standardization is a robust method for quantifying 2,5-dinitrophenanthrene. Isotopically labeled analogs (e.g., phenanthrene-d10) are added to samples to correct for matrix effects and instrument variability. For example, Troost and Olavsesn demonstrated that using isotopically labeled phenanthrene as an internal standard improved precision, with relative response ratios (SA/SISS_A/S_{IS}) linearly correlated with concentration ratios (CA/CISC_A/C_{IS}) across a range of 0.5–4.0 . Retention indices (Kovats RI) for phenanthrene derivatives vary by column type (e.g., non-polar DB-5 vs. polar DB-Wax), requiring calibration with standards under consistent temperature programs .

Basic: How do batch equilibrium experiments determine the soil sorption behavior of 2,5-dinitrophenanthrene?

Answer:
Batch equilibrium experiments involve mixing soil samples with 2,5-dinitrophenanthrene solutions at varying concentrations, followed by agitation and phase separation. The distribution coefficient (KdK_d) is calculated from the adsorbed vs. aqueous phase concentration. Studies show that artificial root exudates (ARE) reduce KdK_d and KocK_{oc} (organic carbon-normalized coefficient) due to competitive binding with dissolved organic matter (DOM). For instance, KdK_d decreased by 15–40% in soils with ARE, highlighting the need to account for DOM interference in environmental fate models .

Basic: What spectroscopic techniques are suitable for characterizing 2,5-dinitrophenanthrene’s structural and electronic properties?

Answer:
Three-dimensional fluorescence spectroscopy identifies 2,5-dinitrophenanthrene via excitation/emission peaks (e.g., 255 nm excitation, 273 nm emission), with a linear detection range of 5.0–250.0 µg/mL and a limit of 3.88 ng/mL . For electronic properties, hyper-Rayleigh scattering evaluates second-order nonlinear optical (NLO) responses in polymer matrices, where nitro groups enhance hyperpolarizability by modulating conjugation and torsion angles between phenanthrene units .

Advanced: How can central composite design (CCD) optimize microbial degradation parameters for 2,5-dinitrophenanthrene?

Answer:
CCD statistically optimizes biodegradation conditions by varying factors (e.g., pH, temperature, inoculum size). In a Candida tropicalis study, CCD identified optimal parameters: pH 6.2, 33.4°C, 190 rpm shaking, and 9.26% inoculum. Sonication (33 kHz, 10% duty cycle) during the log phase increased degradation efficiency by 25% . This approach resolves interactions between variables, improving reproducibility in large-scale bioremediation trials.

Advanced: How do microbial fuel cells (MFCs) enhance 2,5-dinitrophenanthrene removal, and what operational factors govern efficiency?

Answer:
MFCs couple biodegradation with bioelectricity generation via anode-respiring bacteria. Phenanthrene removal correlates negatively with total dissolved solids (TDS) and electrical conductivity but positively with total COD (chemical oxygen demand). Proximity to the anode (radial distance < 2 cm) maximizes degradation due to higher microbial activity. However, pH and bromate removal rates show no significant correlation, suggesting MFCs are robust across diverse soil conditions .

Advanced: What molecular design strategies improve the NLO performance of 2,5-dinitrophenanthrene-conjugated polymers?

Answer:
Incorporating 2,5-dinitrophenanthrene into poly(phenanthrene) backbones enhances NLO properties by altering torsion angles between aromatic units. Solvent polarity and nonsolvent additives (e.g., hexane) modulate conjugation length, as shown by hyperpolarizability increases of 200–300% in disubstituted polymers. This challenges traditional design paradigms, emphasizing backbone flexibility over rigid planar structures .

Advanced: How to address contradictions in organic carbon-normalized sorption coefficients (KocK_{oc}Koc​) for 2,5-dinitrophenanthrene across soil types?

Answer:
Discrepancies in KocK_{oc} arise from soil-specific DOM interactions and organic matter heterogeneity. Sequential extraction (e.g., removing labile DOM with ARE) isolates competitive binding effects. For example, KocK_{oc} decreased by 20–35% in high-DOM soils, necessitating site-specific KocK_{oc} measurements rather than literature defaults .

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